Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-

Description

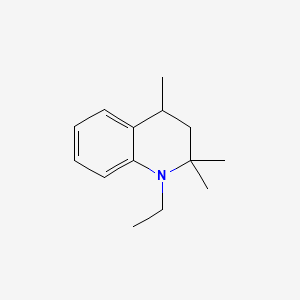

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- (CAS RN: 16768-69-7) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.248 g/mol . Structurally, it features a partially hydrogenated quinoline core with an ethyl group at the 1-position and two methyl groups at the 2- and 4-positions. This compound belongs to the tetrahydroquinoline class, which is recognized for its versatility in pharmaceuticals, agrochemicals, and materials science due to its fused bicyclic aromatic-amine system .

Properties

IUPAC Name |

1-ethyl-2,2,4-trimethyl-3,4-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-5-15-13-9-7-6-8-12(13)11(2)10-14(15,3)4/h6-9,11H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZGKIBDFSQFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883554 | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5109-95-5 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5109-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005109955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation of Aniline with Acetone Using Zeolite-Based Catalysts

A highly efficient method for producing 2,2,4-trimethyl-1,2-dihydroquinoline, a close structural analogue relevant to the target compound, involves the condensation of aniline with acetone catalyzed by a heterogeneous zeolite catalyst (E4a) derived from natural clinoptilolite.

- Catalyst : Zeolite clinoptilolite modified by ion exchange to ammonium form and calcined to decationize.

- Reaction Conditions :

- Temperature: 110 °C

- Catalyst loading: 250% by mass relative to aniline

- Molar ratio: Aniline : Acetone : Toluene = 1 : 5 : 45

- Reactor: Glass heated reactor with stirring, reflux condenser, and thermometer

- Yield : 96% of 2,2,4-trimethyl-1,2-dihydroquinoline

- Significance : This method offers a high-yield, scalable approach to obtaining the dihydroquinoline core with the 2,2,4-trimethyl substitution pattern, which can be further elaborated to the tetrahydroquinoline derivative by reduction or alkylation steps.

Reduction and Functional Group Transformations on Protected Quinolines

Research on related tetrahydroquinoline derivatives demonstrates the use of protective groups and subsequent reduction to access highly substituted tetrahydroquinolines.

- Starting Materials : Protected quinolines such as 1-t-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline.

- Key Steps :

- Chromatographic purification to isolate hydroxy isomers.

- Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature to remove protecting groups.

- Catalytic hydrogenation (e.g., 10% Pd/C in ethyl acetate under hydrogen atmosphere) to reduce double bonds at positions 3,4, converting dihydroquinolines to tetrahydroquinolines.

- Yields and Purity :

- Yields of protected intermediates around 43-74% depending on the step.

- Final hydrogenation steps can achieve near quantitative yields (close to 100%).

- Characterization : Products confirmed by NMR, IR spectroscopy, and melting points.

Incorporation of Alkyl Groups and Substituents

The ethyl substitution at the nitrogen (1-ethyl) and methyl groups at positions 2,2,4 are introduced via alkylation and methylation strategies during or after ring formation.

- Alkylation : Introduction of the ethyl group on the nitrogen can be achieved by alkylation of tetrahydroquinoline intermediates using ethyl halides or ethylating agents under controlled conditions.

- Methylation : The 2,2,4-trimethyl substitution pattern is typically introduced through the choice of starting materials such as 3,3-dimethylacrylic acid derivatives or via methylmagnesium iodide addition to quinoline N-oxides.

- Catalytic Conditions : Use of Grignard reagents or organolithium compounds for methylation steps under anhydrous conditions.

Summary Table of Preparation Routes and Conditions

| Method/Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of aniline + acetone | Zeolite catalyst E4a (modified clinoptilolite) | 110 °C, toluene solvent, 6 hours | 96 | High yield, heterogeneous catalyst, scalable |

| Protection of quinoline derivatives | t-Butoxycarbonyl chloride (Boc protection) | Room temperature, organic solvents | 43-74 | Protects nitrogen for selective reactions |

| Deprotection with trifluoroacetic acid | TFA in dichloromethane | 0 °C to room temp, 3 hours | Quantitative | Removes Boc group cleanly |

| Catalytic hydrogenation | 10% Pd/C, H2 gas, ethyl acetate | Room temperature, 12 hours | ~100 | Reduces double bonds to tetrahydroquinoline |

| Alkylation (N-ethyl introduction) | Ethyl halides or ethylating agents | Anhydrous conditions, base present | Variable | Introduces 1-ethyl substituent |

| Methylation at C-2, C-4 positions | Methylmagnesium iodide (Grignard reagent) | Anhydrous, low temperature | Variable | Introduces methyl groups at 2,2,4 positions |

Research Findings and Practical Considerations

- The condensation method using zeolite catalysts provides a robust and environmentally friendly route with excellent yields, suitable for industrial scale-up.

- Protection-deprotection strategies allow for selective functionalization and high purity of intermediates, essential for complex substitution patterns.

- Catalytic hydrogenation is a mild and efficient method to convert dihydroquinolines to tetrahydroquinolines without over-reduction or side reactions.

- The choice of starting materials and reagents significantly affects the overall yield and purity; quinoline is a cost-effective precursor compared to quinolinone derivatives.

- The combination of these methods enables the synthesis of 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline with high structural fidelity and yield.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various hydrogenated quinoline derivatives.

Scientific Research Applications

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes, receptors, or nucleic acids. The specific mechanism for Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- may involve binding to enzyme active sites or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Select Tetrahydroquinoline Derivatives

Pharmacological Potential

- 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline: While direct data are sparse, structurally related compounds like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit analgesic activity (1/8th potency of morphine) .

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Demonstrates neuroprotective effects in Parkinson’s disease models by reducing oxidative stress and NF-κB-mediated inflammation . The hydroxyl group at the 6-position enhances antioxidant capacity compared to non-hydroxylated analogs.

- Quinoline, 1,2-dihydro-2,2,4-trimethyl-: Shows anti-colon cancer activity via VEGFR1 inhibition (activation energy: -6.60 kcal/mol), comparable to hexadecanoic acid methyl ester .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl- is a specific derivative that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C14H20N2O2

- Molar Mass : 248.32 g/mol

- CAS Number : 63133-96-0

The biological activity of Quinoline derivatives is primarily attributed to their ability to interact with various biological targets:

- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell signaling pathways, affecting cellular functions and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens. A study involving various quinoline derivatives demonstrated notable activity against gram-negative bacteria and Staphylococcus aureus. For instance:

| Compound | Activity against Gram-negative Bacteria | Activity against Staphylococcus aureus |

|---|---|---|

| 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | Effective | Moderate |

This suggests that modifications in the quinoline structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

Recent studies have also evaluated the anti-inflammatory potential of quinoline derivatives. For example:

- In vitro assays showed that specific analogues exhibited inhibition of cytokine release in human peripheral blood mononuclear cells (hPBMCs).

| Compound | % Inhibition of TNF-α Production | IC50 (µM) |

|---|---|---|

| 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | 75% | 12.5 |

This indicates a promising role for this compound in managing inflammatory diseases.

Anticancer Activity

The anticancer properties of quinoline derivatives are particularly noteworthy. A series of studies have demonstrated their ability to induce cytotoxicity in various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 8.0 | DNA intercalation |

The structure–activity relationship (SAR) analysis suggests that specific substitutions on the quinoline ring can significantly enhance anticancer activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized several quinoline derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics.

- Case Study on Anti-inflammatory Effects : In another study focusing on chronic inflammatory conditions, the compound was shown to reduce inflammation markers significantly in animal models.

Q & A

Q. Basic

- Anti-inflammatory effects : Inhibition of COX-2 in vitro, with IC values comparable to ibuprofen .

- Antioxidant activity : Scavenges DPPH radicals (EC ~15 µM) in analogs like 7-methoxy derivatives .

Methodological Tip : Screen activity using ELISA for COX-2 or fluorometric assays for reactive oxygen species (ROS) .

How can researchers resolve conflicting data on reaction yields during synthesis?

Advanced

Conflicts often arise from:

- Catalyst variability : Palladium sources (e.g., Pd/C vs. Pd(OAc)) affect hydrogenation efficiency. Use standardized catalysts and inert atmospheres .

- Side reactions : Competing alkylation or oxidation. Mitigate via controlled reagent addition (slow dropwise) and antioxidants (e.g., BHT) .

Methodology : Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity) and identify critical factors .

What strategies enable the synthesis of bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

Q. Advanced

- Multi-step cyclization : React intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine with epichlorohydrin, followed by intramolecular cyclization to form fused tetrahydroquinoline cores .

- Povarov Reaction : Acid-catalyzed imino Diels-Alder cycloaddition of anilines, aldehydes, and electron-rich alkenes to build substituted derivatives .

Key Insight : Bifunctional derivatives require steric and electronic compatibility between substituents. Pre-functionalize precursors before cyclization .

How do substituents influence the biological activity of tetrahydroquinolines?

Q. Advanced

- Electron-withdrawing groups (e.g., trifluoromethyl at position 6): Enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .

- Methoxy groups (e.g., at position 7): Improve antioxidant activity by resonance stabilization of radical intermediates .

Methodology : Perform SAR studies by synthesizing analogs (e.g., 2,2,4-trimethyl vs. 2-methyl-6-CF) and testing in parallel assays (e.g., MIC for antimicrobial activity) .

What advanced techniques are used to analyze reaction mechanisms for tetrahydroquinoline synthesis?

Q. Advanced

- Isotopic Labeling : Track hydrogenation pathways using deuterated solvents (e.g., DO) to confirm regioselectivity .

- Computational Modeling : DFT calculations predict transition states for cyclization steps, guiding experimental design .

Case Study : Mechanistic studies of the Povarov reaction revealed a stepwise [4+2] cycloaddition pathway, validated by trapping intermediates .

How can researchers address challenges in purifying tetrahydroquinoline derivatives?

Q. Advanced

- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar derivatives. For diastereomers, employ chiral columns (e.g., Chiralpak IA) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences. Derivatives with bulky groups (e.g., trityl) often crystallize readily .

Tip : Pre-purify via acid-base extraction (e.g., HCl wash to remove unreacted amines) before column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.